molecular formula C7H14N2O3S B1329909 Glycylmethionine CAS No. 554-94-9

Glycylmethionine

Cat. No. B1329909
CAS RN: 554-94-9
M. Wt: 206.27 g/mol
InChI Key: PFMUCCYYAAFKTH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of new compounds from natural products is a key area of research. For instance, a novel glycyrrhetinic acid conjugate was synthesized, incorporating uracil and 2,6-diaminopyridine units, which formed a supramolecular dimeric structure through intermolecular hydrogen bonds . In another study, various synthetic transformations of GL were performed, including the production of esters, amides, ureids, carbamates, thioureids, and glycopeptides, demonstrating the versatility of chemical synthesis in creating a diverse array of derivatives from a single natural compound .

Molecular Structure Analysis

The molecular structure of synthesized compounds plays a crucial role in their function. The glycyrrhetinic acid conjugate mentioned earlier was characterized by NMR spectroscopy and ESI-MS, confirming the formation of a dimeric structure capable of recognizing polar molecules in aprotic polar solvents . This level of structural analysis is essential for understanding how modifications to natural compounds can result in new properties and potential applications.

Chemical Reactions Analysis

Chemical reactions are at the heart of synthesizing new derivatives. The glycyrrhetinic acid conjugate was likely synthesized through reactions that promote the formation of hydrogen bonds, leading to its unique dimeric structure . The chemical modifications of GL involved reactions on carboxyl and hydroxyl groups, using techniques such as chloroanhydride and N,N'-diciclohexylcarbodiimide (DCC) methods, to produce a variety of bioactive derivatives . These reactions are critical for the creation of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are directly influenced by their molecular structures. The supramolecular dimeric structure of the glycyrrhetinic acid conjugate suggests specific solubility characteristics and molecular recognition capabilities . The diverse derivatives of GL, such as esters, amides, and glycopeptides, likely exhibit a range of solubilities, stabilities, and reactivities, which could affect their pharmacological properties and their suitability for different medical applications . The physical and chemical properties of these compounds are key factors in their potential as therapeutic agents.

Scientific Research Applications

  • Peptide Transport in Bacteria Glycylmethionine plays a significant role in the study of peptide transport in bacteria. In a study focusing on Escherichia coli B and Salmonella typhimurium LT2, glycylmethionine was used to examine the transport system. It was observed that protein synthesis in these bacteria was dependent on the uptake of glycylmethionine, which influenced the activity of the inducible enzyme lysine decarboxylase (Cascieri & Mallette, 1974).

  • Effects on Cytochrome P450 Enzyme Activity Glycyrrhetinic acid, a related compound, has been studied for its effects on cytochrome P450 enzymes. This study evaluated the impact of glycyrrhetinic acid on various P450 cytochrome enzymes, observing significant decreases in CYP3A4 activity, which is relevant to the metabolism of several drugs and endogenous substances (Lv et al., 2015).

  • Neuroprotective Effects in Neurological Disorders Glycyrrhizin, another related compound, has been investigated for its neuroprotective effects in various neurological disorders. This compound shows potential in treating conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The therapeutic effects are attributed to the attenuation of neuronal damage by inhibiting HMGB1 expression and downregulating inflammatory cytokines (Paudel et al., 2020).

  • Immune and Antioxidant Activities in Mice Studies on Glycyrrhiza glabra polysaccharides, which are related to glycylmethionine, have shown that these compounds can enhance immune activities and reduce oxidative stress in high-fat mice. This indicates a potential application in nutritional and pharmacological contexts to support immune function and manage oxidative stress (Hong et al., 2009).

  • Hepatoprotective and Anti-Hepatocarcinogenic Effects Glycyrrhizin and its derivatives have been explored for their hepatoprotective and anti-hepatocarcinogenic properties. These studies indicate their effectiveness in reducing the progression of liver diseases and potentially in the treatment of tumors, demonstrating their significant therapeutic potential (Wan et al., 2009).

Safety And Hazards

The safety data sheet for Glycylmethionine indicates that it causes severe skin burns and eye damage. Precautionary measures include not breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUCCYYAAFKTH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycylmethionine

CAS RN

554-94-9
Record name Glycyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-glycyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYLMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4L5K3198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycylmethionine
Reactant of Route 2
Reactant of Route 2
Glycylmethionine
Reactant of Route 3
Reactant of Route 3
Glycylmethionine
Reactant of Route 4
Reactant of Route 4
Glycylmethionine
Reactant of Route 5
Reactant of Route 5
Glycylmethionine
Reactant of Route 6
Reactant of Route 6
Glycylmethionine

Citations

For This Compound
145
Citations
M Wienken, A Kiss, I Sóvágó, EC Fusch… - Journal of the Chemical …, 1997 - pubs.rsc.org
Ternary complex formation between model nucleobases and [Pd(gly-L-met)] 1 (gly-L-met = dianion of glycylmethionine, deprotonated at the amide N and at the met carboxylate terminus…
Number of citations: 26 pubs.rsc.org
T Cascieri Jr, MF Mallette - Applied Microbiology, 1974 - Am Soc Microbiol
… Because peptide uptake can be made the limiting step, we were able to estimate a Km for glycylmethionine uptake in S. typhimurium LT2 by using our new method based on …
Number of citations: 10 journals.asm.org
WA Williams, R Zhang, M Zhou, G Joachimiak… - Biochemistry, 2004 - ACS Publications
… in complex with the dipeptide glycylmethionine. Experimental … the side chains of the glycylmethionine dipeptide through very … -9 substrate specificity toward glycylmethionine. For this …
Number of citations: 34 pubs.acs.org
YG Kovalev, AA Ioganson - Zh. Obshch. Khim.;(USSR), 1987 - osti.gov
… (CO)/sub 3/(MetOH)/sub 2/, BrRe(CO)/sub 3/(C/sub 4/H/sub 8/O/sub 2/)(GlyMetOH) complexes are synthesized by BrRe(CO)/sub 5/ interaction with methionine and glycylmethionine in 1…
Number of citations: 2 www.osti.gov
T Cascieri Jr, MF Mallette - Microbiology, 1976 - microbiologyresearch.org
… Subcellular fractionation showed that glycylmethionine peptidase activity was cytoplasmic. … ( I o mM) did not compete with glycylmethionine (I -2 mM) and glycylmethionylglycine (I -0 …
Number of citations: 10 www.microbiologyresearch.org
DM Matthews, MT Lis, B Cheng, RF Crampton - Clinical Science, 1969 - cabdirect.org
… The peptides were methionylmethionine, methionylmethionylmethionine, methionylglycine, glycylmethionine and methionyl-glycylmethionine, where the methionine was always in …
Number of citations: 100 www.cabdirect.org
KV Giri, PR Krishnaswamy, NA Rao - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… Glycylmethionine and alanylmethionine were activated by the enzyme preparation, but alanylmethionine activation was lower than that of methionine or glycylmethionine. …
Number of citations: 37 www.ncbi.nlm.nih.gov
T Cascieri Jr, MF Mallette - Microbiology, 1976 - microbiologyresearch.org
… yutida met grew on glycylmethionine ethyl ester it had a generation time of 6-7 … glycylmethionine. They were included in molar ratios ranging from 5 : I to 10 :I relative to …
Number of citations: 22 www.microbiologyresearch.org
Y Pan, PK Bender, RM Akers… - The Journal of …, 1996 - academic.oup.com
… Methionine-containing peptides with the exception of glycylmethionine and prolyimethionine in C 2 C 12 cells were able to support protein accretion with responses ranging from 29.1 to …
Number of citations: 61 academic.oup.com
JE Letter Jr, RB Jordan - Journal of the American Chemical …, 1975 - ACS Publications
… The glycylmethionine and glutathione were purchased from CalbiochemCo., and the L… For glycylmethionine,10 and glutathione11 the ligand is >90% in the monocomplex form in the …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.